

Using 1-(2-Ethylhexyl)-1,4-diazepane as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 1-(2-Ethylhexyl)-1,4-diazepane

CAS No.: 4410-11-1

Cat. No.: B6331742

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Application Note: Strategic Utilization of **1-(2-Ethylhexyl)-1,4-diazepane** in Medicinal Chemistry

Executive Summary

This technical guide details the handling, synthesis, and application of **1-(2-Ethylhexyl)-1,4-diazepane** (hereafter referred to as EHD) as a high-value intermediate in pharmaceutical development.^{[1][2][3]}

While piperazines are ubiquitous in drug discovery, their 7-membered ring counterparts, 1,4-diazepanes (homopiperazines), offer a distinct vector for conformational exploration.^[2] The addition of the 2-ethylhexyl tail provides a critical dual function:

- **Lipophilicity Modulation:** It significantly increases LogP, facilitating blood-brain barrier (BBB) penetration for CNS targets.^{[2][3]}
- **Steric Bulk:** The branched alkyl chain prevents metabolic N-dealkylation more effectively than linear chains and fills hydrophobic pockets in GPCRs (e.g., Dopamine D2/D3, Serotonin 5-HT).^{[2][3]}

Chemical Profile & Physicochemical Properties

Before experimental use, researchers must understand the physical constraints of EHD.[2] As a mono-N-substituted diazepane, it possesses two nitrogen centers with distinct reactivity profiles.[1][2][3][4]

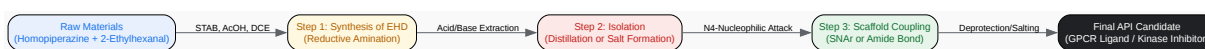
Property	Value / Description	Significance
IUPAC Name	1-(2-Ethylhexyl)-1,4-diazepane	Unambiguous identification.[1][2][3][5]
Molecular Formula	C ₁₃ H ₂₈ N ₂	--
Molecular Weight	212.38 g/mol	Fragment-based drug design calculations.[1][2][3]
Physical State	Colorless to pale yellow oil	Likely requires salt formation for solid handling.[2][3]
Basicity (pKa)	N1 (Tertiary): ~9.5 N4 (Secondary): ~10.2	N4 is the nucleophilic handle; N1 is the protonation site.[2][3]
Solubility	Soluble in DCM, MeOH, DMSO.[2] Poor in Water (Free Base).[2][3]	Requires organic solvents for coupling reactions.[2][3]
Hazards	Corrosive, Irritant	Handle under fume hood; avoid skin contact.[2][3]

Strategic Application: The "Why" and "How"

EHD is primarily used to introduce the homopiperazine scaffold into an API (Active Pharmaceutical Ingredient).[2][3] The 7-membered ring is more flexible than piperazine, allowing the molecule to adopt a "twisted boat" or "chair" conformation that can pick up unique hydrogen bonding interactions in the receptor binding site.[2][3]

Workflow Visualization

The following diagram illustrates the standard workflow for integrating EHD into a drug discovery campaign.



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Figure 1: Critical path for utilizing **1-(2-Ethylhexyl)-1,4-diazepane** in API synthesis.[1][2][3][6]

Experimental Protocols

Protocol A: Synthesis of 1-(2-Ethylhexyl)-1,4-diazepane

Use this protocol if the intermediate is not commercially available in your region.[1][2][3]

Mechanism: Reductive Amination.[2][3] Rationale: Direct alkylation with 2-ethylhexyl bromide is sluggish and prone to over-alkylation due to steric hindrance.[1][2][3] Reductive amination with the aldehyde is cleaner.[2][3]

Reagents:

- Homopiperazine (1.0 equiv)[1][2][3]
- 2-Ethylhexanal (1.0 equiv)[1][2][3]
- Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2][3]
- Acetic Acid (catalytic)[1][2][3]
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]

Step-by-Step:

- Imine Formation: In a round-bottom flask, dissolve Homopiperazine (10 mmol) in dry DCM (50 mL). Add 2-Ethylhexanal (10 mmol) dropwise at 0°C.
- Activation: Add Acetic Acid (0.5 mL). Stir at room temperature for 1 hour to allow imine formation. Note: The solution may turn slightly yellow.

- Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂) may occur.[1][2][3]
- Reaction: Warm to room temperature and stir overnight (12-16 hours). Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH).[2][3]
- Quench: Quench with saturated aqueous NaHCO₃.
- Workup: Extract the aqueous layer with DCM (3x).[2][3] Combine organics, dry over Na₂SO₄, and concentrate.
- Purification: The secondary amine (N₄) is the desired product.[2][3] If bis-alkylation is observed, purify via column chromatography on silica gel (Eluent: DCM/MeOH/NH₃).[2][3]

Protocol B: Coupling EHD to a Heteroaryl Scaffold (SNAr)

Use this protocol to attach EHD to a drug core (e.g., a chloropyrimidine or chloropyridine).[2]

Mechanism: Nucleophilic Aromatic Substitution (SNAr).[2][3] Rationale: The N₄ nitrogen of EHD is sterically accessible and highly nucleophilic.[2][3]

Reagents:

- Heteroaryl Chloride Scaffold (1.0 equiv)
- EHD (Intermediate from Protocol A) (1.2 equiv)[1][2][3]
- DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1][2]
- Solvent: DMSO or NMP (for unreactive substrates) or Isopropanol (for reactive substrates).[2][3]

Step-by-Step:

- Setup: Charge a reaction vial with the Heteroaryl Chloride (1.0 mmol) and DMSO (3 mL).
- Addition: Add DIPEA (2.0 mmol) followed by EHD (1.2 mmol).

- Heating: Heat the mixture to 80°C - 100°C for 4-6 hours.
 - Critical Insight: The 7-membered ring introduces slightly more steric strain than a piperazine.^{[1][2][3]} Higher temperatures are often required to overcome the activation energy compared to piperazine couplings.^{[2][3]}
- Monitoring: Monitor by LC-MS. Look for the mass shift $[M_{\text{scaffold}} - \text{Cl} + \text{EHD}]^+$.^{[1][2][3]}
- Isolation: Dilute with water (precipitation often occurs).^{[2][3]} Filter the solid or extract with EtOAc.^{[2][3]}

Quality Control & Troubleshooting

Analytical Characterization (NMR)

The 1,4-diazepane ring presents a complex proton NMR spectrum due to the non-equivalence of the methylene protons (fluxional behavior).^{[2][3]}

- ¹H NMR (CDCl₃, 400 MHz):
 - δ 0.85-0.95 (m, 6H): Terminal methyls of the ethylhexyl chain.^{[2][3]}
 - δ 2.60-2.90 (m, 8H): Ring protons (N-CH₂-CH₂-N and N-CH₂-CH₂-CH₂-N).^{[1][2][3]} Note: These often appear as broad multiplets.
 - δ 1.80 (m, 2H): The C6 methylene of the diazepane ring (the "bridge" carbon).^[2]

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Yield in Protocol A	Bis-alkylation (both Nitrogens react)	Use a large excess of Homopiperazine (3-4 equiv) and add the aldehyde slowly.
Incomplete Coupling (Protocol B)	Steric hindrance of the Ethylhexyl tail	Switch solvent to NMP and increase temp to 120°C. Use Microwave irradiation (140°C, 20 min).
Product is an Oil/Gum	Lipophilic nature of the tail	Form an Oxalate Salt. ^{[2][3]} Dissolve free base in EtOH, add 1 equiv Oxalic acid in EtOH. White crystals usually precipitate. ^{[2][3]}

References

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 - Review: "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance."^{[2][4][7]} Current Organic Synthesis.
 - Source: ^{[1][2][3]}
- Medicinal Chemistry of Homopiperazines
 - "Homopiperazine (Hexahydro-1,4-diazepine) as a Privileged Scaffold."^{[1][2][3]} Molbank, 2021.^{[2][3][5][8]}
 - Source: ^{[1][2][3]}
- Reductive Amination Protocols
 - "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions.^{[2][3][9]}
 - Source: ^{[1][2][3]}

- Physicochemical Properties (PubChem)
 - Data for Homopiperazine derivatives.[2][3][5][8][10][11]
 - Source: [1][2][3]

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